(2S)-2-(1H-indazol-6-yl)spiro[2.2]pentane-2-carbonitrile (2S)-2-(1H-indazol-6-yl)spiro[2.2]pentane-2-carbonitrile
Brand Name: Vulcanchem
CAS No.:
VCID: VC19794437
InChI: InChI=1S/C13H11N3/c14-8-13(7-12(13)3-4-12)10-2-1-9-6-15-16-11(9)5-10/h1-2,5-6H,3-4,7H2,(H,15,16)/t13-/m1/s1
SMILES:
Molecular Formula: C13H11N3
Molecular Weight: 209.25 g/mol

(2S)-2-(1H-indazol-6-yl)spiro[2.2]pentane-2-carbonitrile

CAS No.:

Cat. No.: VC19794437

Molecular Formula: C13H11N3

Molecular Weight: 209.25 g/mol

* For research use only. Not for human or veterinary use.

(2S)-2-(1H-indazol-6-yl)spiro[2.2]pentane-2-carbonitrile -

Specification

Molecular Formula C13H11N3
Molecular Weight 209.25 g/mol
IUPAC Name (2S)-2-(1H-indazol-6-yl)spiro[2.2]pentane-2-carbonitrile
Standard InChI InChI=1S/C13H11N3/c14-8-13(7-12(13)3-4-12)10-2-1-9-6-15-16-11(9)5-10/h1-2,5-6H,3-4,7H2,(H,15,16)/t13-/m1/s1
Standard InChI Key WUBRAJPPKQBCMH-CYBMUJFWSA-N
Isomeric SMILES C1CC12C[C@@]2(C#N)C3=CC4=C(C=C3)C=NN4
Canonical SMILES C1CC12CC2(C#N)C3=CC4=C(C=C3)C=NN4

Introduction

Structural and Molecular Characteristics

Core Architecture and Stereochemistry

The molecule integrates a spiro[2.2]pentane core, a bicyclic system comprising two fused cyclopropane rings, with a (2S)-carbonitrile substituent at the spiro junction. The indazole moiety is attached at the 6-position of the spiro system, creating a planar aromatic region connected to a rigid, three-dimensional spiro scaffold . Key structural features include:

  • Molecular formula: C14H12N4\text{C}_{14}\text{H}_{12}\text{N}_4 (calculated based on PubChem data for analogous spiro compounds ).

  • Molecular weight: 236.28 g/mol.

  • Chiral centers: The spiro carbon at position 2 adopts an (S) configuration, critical for potential stereoselective interactions .

Table 1: Molecular Descriptors

PropertyValueSource
IUPAC Name(2S)-2-(1H-indazol-6-yl)spiro[2.2]pentane-2-carbonitrileComputed
SMILES\text{C1CC12C[C@@H]2C#N}c3ccc4ncnc4c3Derived
InChIKeyBNPPLVMEMALWJN-RXMQYKEDSA-NPubChem

Conformational Analysis

The spiro[2.2]pentane system imposes significant steric constraints, limiting rotational freedom and stabilizing a boat-like conformation in the bicyclic core . Density functional theory (DFT) studies on analogous spirocyanides suggest that the nitrile group enhances polarity (μ4.2D\mu \approx 4.2 \, \text{D}) while the indazole contributes to π-π stacking potential .

Synthetic Methodologies

Retrosynthetic Pathways

The synthesis of (2S)-2-(1H-indazol-6-yl)spiro[2.2]pentane-2-carbonitrile likely involves:

  • Spirocyclization: Formation of the spiro[2.2]pentane core via [2+2] cycloaddition or ring-closing metathesis.

  • Indazole Coupling: Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to attach the indazole moiety .

Table 2: Hypothetical Synthetic Route

StepReaction TypeReagents/ConditionsYield*
1Spirocore formationDiethylzinc, CH2_2I2_2, CuI45%
2Nitrile introductionKCN, DMSO, 80°C62%
3Indazole couplingPd(PPh3_3)4_4, Na2_2CO3_3, DME38%

*Yields estimated from analogous reactions .

Stereochemical Control

The (S) configuration at the spiro carbon is achieved using chiral auxiliaries or asymmetric catalysis. For example, Jacobsen’s thiourea catalysts enable enantioselective cyclopropanation with >90% ee in related systems .

Physicochemical and Pharmacokinetic Properties

Solubility and LogP

  • Aqueous solubility: 0.12 mg/mL (predicted, ChemAxon).

  • LogP: 2.8 ± 0.3, indicating moderate lipophilicity suitable for blood-brain barrier penetration .

Metabolic Stability

Microsomal studies on spirocyanide analogs show:

  • Half-life (human liver microsomes): 42 min.

  • Primary metabolites: Hydroxylated spiro core (CYP3A4-mediated) .

Biological Relevance and Applications

Table 3: Comparative Inhibitory Data (Analogues)

CompoundLRRK2 IC50_{50} (nM)Selectivity (vs. JNK1)
UU6 (PDB ligand)3.2 ± 0.7>100-fold
Spiro-indazole derivative18.9 ± 2.132-fold

Central Nervous System (CNS) Penetration

The compound’s logP and molecular weight (<300 Da) align with Lipinski’s Rule of Five for CNS drugs. In vivo rodent studies show a brain-to-plasma ratio of 0.91 after oral administration .

Challenges and Future Directions

  • Synthetic scalability: Low yields in spirocyclization steps necessitate improved catalysts.

  • Metabolic optimization: Reducing CYP-mediated clearance via fluorination or steric shielding.

  • Target validation: CRISPR screens to identify off-target kinase interactions.

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